molecular formula C16H16O4 B6332624 (2E)-3-(2,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1403562-55-9

(2E)-3-(2,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B6332624
CAS No.: 1403562-55-9
M. Wt: 272.29 g/mol
InChI Key: UUBJJIKRXWYVEX-SOFGYWHQSA-N
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Description

(2E)-3-(2,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a 2,4-dimethoxyphenyl group and a 5-methylfuran-2-yl group connected by a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is used as a precursor for the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is studied for its potential use in developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of dyes and pigments. Its unique structural features make it valuable in the production of materials with specific optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. The compound also interacts with cellular pathways involved in oxidative stress, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one
  • (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-furyl)prop-2-en-1-one
  • (2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-3-(2,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one stands out due to its dual aromatic ring system with methoxy and methylfuran substituents. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11-4-9-15(20-11)14(17)8-6-12-5-7-13(18-2)10-16(12)19-3/h4-10H,1-3H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBJJIKRXWYVEX-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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